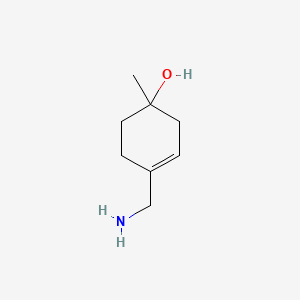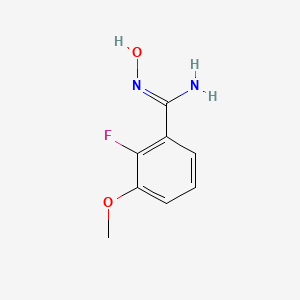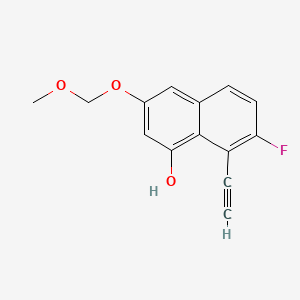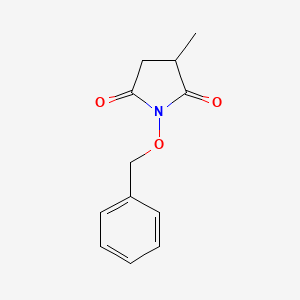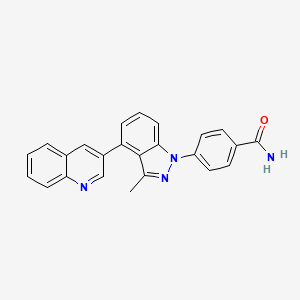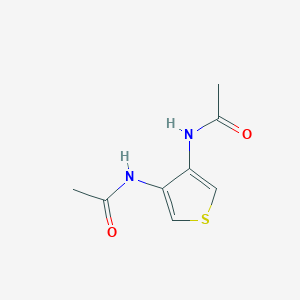
3-bromo-N-(2-methylpropyl)Benzeneethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-methylpropyl)Benzeneethanamine is an organic compound with the molecular formula C12H18BrN. It is a derivative of benzeneethanamine, where a bromine atom is substituted at the third position of the benzene ring, and an N-(2-methylpropyl) group is attached to the ethanamine moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-methylpropyl)Benzeneethanamine typically involves electrophilic aromatic substitution reactions. The bromination of benzeneethanamine can be achieved using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds through the formation of a benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from benzene derivatives.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-(2-methylpropyl)Benzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the parent benzeneethanamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Benzeneethanamine.
Substitution: Various substituted benzeneethanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-methylpropyl)Benzeneethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2-methylpropyl)Benzeneethanamine involves its interaction with specific molecular targets. The bromine atom and the N-(2-methylpropyl) group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzeneethanamine: The parent compound without the bromine and N-(2-methylpropyl) substitutions.
3-bromo-N-methylbenzeneethanamine: A similar compound with a methyl group instead of the N-(2-methylpropyl) group
Uniqueness
3-bromo-N-(2-methylpropyl)Benzeneethanamine is unique due to the presence of both the bromine atom and the N-(2-methylpropyl) group, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
919347-78-7 |
|---|---|
Fórmula molecular |
C12H18BrN |
Peso molecular |
256.18 g/mol |
Nombre IUPAC |
N-[2-(3-bromophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-10(2)9-14-7-6-11-4-3-5-12(13)8-11/h3-5,8,10,14H,6-7,9H2,1-2H3 |
Clave InChI |
ZXDVYWCFFXIAGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCCC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


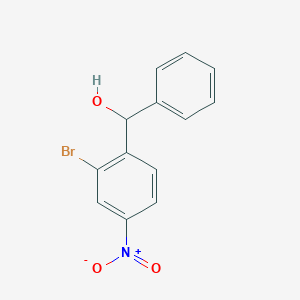
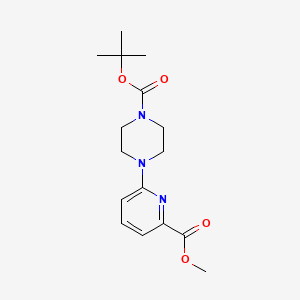
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
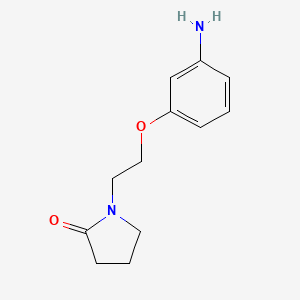
![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)

